molecular formula C26H24FN3O2S2 B2828499 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(4-fluorophenyl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 690645-15-9

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(4-fluorophenyl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2828499
CAS No.: 690645-15-9
M. Wt: 493.62
InChI Key: ROVLGNRCZJYPQT-UHFFFAOYSA-N
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Description

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(4-fluorophenyl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a fluorophenyl group, and an azepane moiety

Preparation Methods

The synthesis of 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(4-fluorophenyl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thieno[2,3-d]pyrimidine core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, typically using a fluorinated benzene derivative.

    Attachment of the Azepane Moiety: The azepane moiety is attached via a nucleophilic substitution reaction, where an azepane derivative reacts with an appropriate electrophile.

    Final Assembly: The final step involves the coupling of the previously synthesized intermediates to form the target compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(4-fluorophenyl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(4-fluorophenyl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: It may be used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(4-fluorophenyl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(4-fluorophenyl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can be compared with other similar compounds, such as:

    2-{[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one: This compound has a benzodioxol group instead of the azepane moiety, which may result in different biological activities and chemical properties.

    2-{[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-yl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one: This compound has a furan group instead of the fluorophenyl group, which may affect its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O2S2/c27-19-12-10-18(11-13-19)21-16-33-24-23(21)25(32)30(20-8-4-3-5-9-20)26(28-24)34-17-22(31)29-14-6-1-2-7-15-29/h3-5,8-13,16H,1-2,6-7,14-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVLGNRCZJYPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(C=C4)F)C(=O)N2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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